molecular formula C24H31IN2O4 B10905689 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B10905689
M. Wt: 538.4 g/mol
InChI Key: HBHJBCFVSLVCGG-LGJNPRDNSA-N
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Description

“N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” is a complex organic compound that features a combination of phenolic, methoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazide: Starting from an appropriate acyl hydrazide, the compound can be synthesized by reacting with an aldehyde or ketone under acidic or basic conditions to form the hydrazone.

    Introduction of the phenolic and methoxy groups: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The hydrazone can be reduced to the corresponding hydrazine.

    Substitution: The methoxy and iodine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the hydrazone would yield hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4-METHOXYPHENOXY)ACETOHYDRAZIDE
  • N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE

Uniqueness

The uniqueness of “N’~1~-{(E)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the iodine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H31IN2O4

Molecular Weight

538.4 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(2-iodo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H31IN2O4/c1-23(2,3)17-10-15(11-18(22(17)29)24(4,5)6)13-26-27-21(28)14-31-20-9-8-16(30-7)12-19(20)25/h8-13,29H,14H2,1-7H3,(H,27,28)/b26-13+

InChI Key

HBHJBCFVSLVCGG-LGJNPRDNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)I

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)OC)I

Origin of Product

United States

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